(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2098077-73-5
VCID: VC3199884
InChI: InChI=1S/C11H18F2N2O/c12-10(13)9-3-6-15(7-9)11(16)8-1-4-14-5-2-8/h8-10,14H,1-7H2
SMILES: C1CNCCC1C(=O)N2CCC(C2)C(F)F
Molecular Formula: C11H18F2N2O
Molecular Weight: 232.27 g/mol

(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone

CAS No.: 2098077-73-5

Cat. No.: VC3199884

Molecular Formula: C11H18F2N2O

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone - 2098077-73-5

Specification

CAS No. 2098077-73-5
Molecular Formula C11H18F2N2O
Molecular Weight 232.27 g/mol
IUPAC Name [3-(difluoromethyl)pyrrolidin-1-yl]-piperidin-4-ylmethanone
Standard InChI InChI=1S/C11H18F2N2O/c12-10(13)9-3-6-15(7-9)11(16)8-1-4-14-5-2-8/h8-10,14H,1-7H2
Standard InChI Key UUZGEBMMGDRKKS-UHFFFAOYSA-N
SMILES C1CNCCC1C(=O)N2CCC(C2)C(F)F
Canonical SMILES C1CNCCC1C(=O)N2CCC(C2)C(F)F

Introduction

(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone is a complex organic compound that combines a pyrrolidine ring with a piperidine moiety, linked through a methanone group. The presence of a difluoromethyl group on the pyrrolidine ring adds unique chemical and biological properties to this compound. It is primarily used in laboratory settings for research purposes, particularly in medicinal chemistry and drug development.

Synthesis

The synthesis of (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone typically involves several steps, including the formation of the pyrrolidine and piperidine rings, followed by the introduction of the difluoromethyl group. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used for purification and monitoring reaction progress.

Chemical Reactivity

This compound can participate in various chemical reactions, including:

  • Oxidation: Can lead to the formation of oxides under specific conditions.

  • Reduction: Modifications of functional groups can be achieved through reduction processes.

  • Substitution: Nucleophilic and electrophilic substitutions are possible at heterocyclic rings within the compound.

Common reagents include potassium carbonate for base-catalyzed reactions and chloroacetyl chloride for acylation processes. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent degradation.

Biological Activity and Applications

While specific biological activity data for (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone is limited, compounds with similar structures are often explored for their potential therapeutic effects. The presence of heterocyclic rings and the difluoromethyl group suggests potential interactions with biological targets such as enzymes and receptors, which could lead to applications in medicinal chemistry.

Stability and Solubility

The compound is generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions. It is soluble in polar solvents like dimethyl sulfoxide and methanol.

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